molecular formula C8H7ClFNO2 B12950513 Ethyl 4-chloro-5-fluoronicotinate

Ethyl 4-chloro-5-fluoronicotinate

Cat. No.: B12950513
M. Wt: 203.60 g/mol
InChI Key: URQGPVFLBZWNQC-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-fluoronicotinate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of nicotinic acid and contains both chlorine and fluorine atoms, making it a halogenated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-5-fluoronicotinate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-5-fluoronicotinic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted nicotinates.

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Formation of reduced nicotinate derivatives.

    Hydrolysis: Formation of 4-chloro-5-fluoronicotinic acid.

Scientific Research Applications

Ethyl 4-chloro-5-fluoronicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-fluoronicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms (chlorine and fluorine) can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-5-fluoronicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

ethyl 4-chloro-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-11-4-6(10)7(5)9/h3-4H,2H2,1H3

InChI Key

URQGPVFLBZWNQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1Cl)F

Origin of Product

United States

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